4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one is a complex organic compound characterized by its unique structural features and potential applications in various scientific fields. The compound is notable for its hydrazone functional group, which contributes to its reactivity and interactions with biological systems.
Source: The compound can be synthesized from commercially available precursors, particularly 4-nitrophenylhydrazine and cyclohexa-2,5-dien-1-one derivatives.
Classification: This compound belongs to the class of hydrazones, which are compounds containing the functional group R1R2C=NNH2. Hydrazones are known for their diverse biological activities and are often studied for their potential as pharmaceuticals and agrochemicals.
The synthesis of 4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one typically involves a multi-step process:
The reaction conditions, such as temperature, solvent choice (commonly methanol or ethanol), and reaction time, are crucial for optimizing yield and purity. For instance, refluxing the reaction mixture for a specified duration can facilitate complete conversion to the desired product.
The compound's molecular formula is , with a molecular weight of approximately 270.27 g/mol. Its structure features:
The InChI key for this compound is ITTSIMLWANMLRF-CCEZHUSRSA-N
, and its canonical SMILES representation is CC(C=NN(C1=CC=C(C=C1)N(=O)=O)C(=O)C=C)C
.
4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one can undergo various chemical reactions:
The stability of the compound under different pH conditions and temperatures should be evaluated to determine its suitability for various applications.
The mechanism of action for compounds like 4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one often involves:
Further studies using techniques like molecular docking and kinetic assays would provide insights into specific interactions at the molecular level.
The compound has potential applications in:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7